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Compound of Interest

Compound Name:
(R)-(4-Bromophenyl)

(phenyl)methanamine

Cat. No.: B8116889 Get Quote

(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral amine that serves as a crucial building

block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid

diarylmethylamine scaffold and defined stereochemistry make it a valuable precursor for

targeting a range of biological receptors with high specificity. This in-depth technical guide

provides a comprehensive overview of its synthesis, properties, and applications for

researchers, scientists, and drug development professionals.

Physicochemical Properties
The fundamental properties of (R)-(4-Bromophenyl)(phenyl)methanamine are summarized in

the table below. These properties are essential for its handling, characterization, and use in

synthetic protocols.
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Property Value

Molecular Formula C₁₃H₁₂BrN

Molecular Weight 262.15 g/mol

Appearance Neat oil

CAS Number 220441-81-6

Purity ≥95%

Synthetic Methodologies
The enantiomerically pure form of (R)-(4-Bromophenyl)(phenyl)methanamine is essential for

its applications in stereospecific synthesis. The primary methods for its preparation involve the

asymmetric reduction of a prochiral imine or the resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction
A highly efficient method for the synthesis of chiral diarylmethylamines is the asymmetric

hydrogenation of the corresponding prochiral imine, N-(4-bromobenzylidene)aniline. This

approach utilizes a chiral catalyst to induce enantioselectivity, leading directly to the desired

(R)-enantiomer.

A general workflow for this process is outlined below:

N-(4-bromobenzylidene)aniline

Asymmetric
Hydrogenation

Chiral Rhodium or Ruthenium Catalyst
(e.g., with BINAP or TsDPEN ligand)

(R)-(4-Bromophenyl)(phenyl)methanamine

Click to download full resolution via product page

Caption: Asymmetric synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine.
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Experimental Protocol: Asymmetric Hydrogenation of N-(4-bromobenzylidene)aniline

This protocol is a generalized procedure based on established methods for the asymmetric

hydrogenation of N-aryl imines. Optimization of reaction conditions is crucial to achieve high

yield and enantioselectivity.

Materials:

N-(4-bromobenzylidene)aniline

[Rh(cod)Cl]₂ or [RuCl₂(p-cymene)]₂ (catalyst precursor)

Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)

Anhydrous, degassed solvent (e.g., Methanol, Toluene)

Hydrogen gas (high purity)

Formic acid/Triethylamine azeotrope (for transfer hydrogenation)

Procedure:

In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor and the

chiral ligand.

Add the anhydrous, degassed solvent and stir the mixture to allow for the pre-formation of

the active catalyst.

Add the imine substrate to the vessel.

For transfer hydrogenation, add the formic acid/triethylamine azeotrope.

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

Purge the vessel with hydrogen gas (3-4 cycles).

Pressurize the vessel to the desired pressure (e.g., 50 atm) and stir at the desired

temperature (e.g., 25 °C).
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Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

Concentrate the reaction mixture in vacuo.

Purify the crude product by column chromatography on silica gel to afford the desired chiral

amine.

Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Chiral Resolution of Racemic (±)-(4-Bromophenyl)
(phenyl)methanamine
An alternative approach is the resolution of the racemic amine. This classical method involves

the formation of diastereomeric salts with a chiral resolving agent, followed by separation

based on their differential solubility.

Racemic (±)-(4-Bromophenyl)(phenyl)methanamine

Diastereomeric
Salt Formation

Chiral Resolving Agent
(e.g., L-(+)-Tartaric Acid)

Fractional
Crystallization

Liberation of
Free Amine (R)-(4-Bromophenyl)(phenyl)methanamine

Click to download full resolution via product page

Caption: Chiral resolution of racemic (±)-(4-Bromophenyl)(phenyl)methanamine.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol describes the separation of the (R)-enantiomer from a racemic mixture.

Materials:

Racemic (±)-(4-Bromophenyl)(phenyl)methanamine
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L-(+)-Tartaric acid

Methanol (or other suitable solvent)

Aqueous base solution (e.g., 2M NaOH)

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

Salt Formation: Dissolve the racemic amine in a minimal amount of hot methanol. In a

separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol. Slowly

add the tartaric acid solution to the amine solution while stirring.

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an

ice bath to induce crystallization of the less soluble diastereomeric salt (typically the (R)-

amine-L-tartrate).

Isolation: Collect the crystals by filtration. The enantiomeric purity can be improved by

recrystallization from fresh hot methanol.

Liberation of Free Amine: Treat the purified diastereomeric salt with an aqueous base

solution to deprotonate the amine.

Extraction: Extract the free (R)-amine with an organic solvent.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine.

Applications in Pharmaceutical Synthesis
(R)-(4-Bromophenyl)(phenyl)methanamine is a key intermediate in the synthesis of various

active pharmaceutical ingredients (APIs), particularly those targeting the central nervous

system and fungal infections.[1]

Synthesis of δ-Opioid Receptor Ligands
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Chiral diarylmethylamines are privileged structures in the design of ligands for opioid receptors.

The (R)-enantiomer of (4-Bromophenyl)(phenyl)methanamine has been utilized in the

preparation of selective δ-opioid receptor ligands.[1] These ligands are of interest for the

development of novel analgesics with potentially fewer side effects than traditional μ-opioid

agonists.

The general synthetic approach involves the N-alkylation of (R)-(4-Bromophenyl)
(phenyl)methanamine with a suitable electrophile to introduce the desired pharmacophoric

elements.

Synthesis of Antifungal Agents
(R)-(4-Bromophenyl)(phenyl)methanamine also serves as a precursor for the synthesis of

chiral azole antifungal agents.[1] Analogues of bifonazole, a known antifungal medication, have

been synthesized using this chiral intermediate. The stereochemistry of the diarylmethylamine

core is often critical for the antifungal activity of these compounds.

Data Presentation
Spectroscopic Data
While specific spectroscopic data for (R)-(4-Bromophenyl)(phenyl)methanamine is not

readily available in the public domain, the following table provides expected ranges and

characteristics based on analogous compounds.
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Technique Expected Data

¹H NMR

Aromatic protons (multiplets, ~7.0-7.6 ppm),

methine proton (singlet, ~5.0-5.5 ppm), amine

protons (broad singlet, variable ppm)

¹³C NMR
Aromatic carbons (~120-150 ppm), methine

carbon (~60-70 ppm)

Mass Spec (MS)
Molecular ion peak (M⁺) at m/z ~261/263 (due

to bromine isotopes)

Infrared (IR)

N-H stretch (~3300-3400 cm⁻¹), C-H aromatic

stretch (~3000-3100 cm⁻¹), C=C aromatic

stretch (~1450-1600 cm⁻¹), C-Br stretch (~500-

600 cm⁻¹)

Conclusion
(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable and versatile chiral intermediate in

the pharmaceutical industry. Its efficient synthesis, either through asymmetric catalysis or chiral

resolution, provides access to a key building block for the development of novel therapeutics,

particularly in the areas of pain management and infectious diseases. The methodologies and

data presented in this guide offer a solid foundation for researchers and professionals working

in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8116889#r-4-bromophenyl-phenyl-
methanamine-as-a-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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